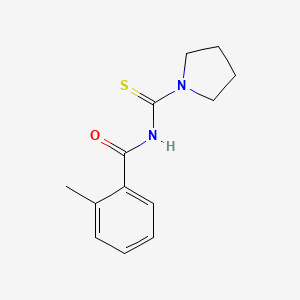
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as DMPP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPP belongs to the class of piperazine derivatives, which have been found to exhibit a range of biological activities, including antiviral, antibacterial, and antitumor properties. In
科学研究应用
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been found to act as a potent and selective agonist for the sigma-1 receptor, which is involved in a range of physiological processes, including pain perception, neuronal plasticity, and neuroprotection. This compound has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
In pharmacology, this compound has been studied for its potential use as a drug discovery tool, as it can be used to screen for compounds that interact with the sigma-1 receptor. This compound has also been found to exhibit antitumor activity, and has been studied for its potential use in cancer treatment.
In toxicology, this compound has been used to study the effects of sigma-1 receptor activation on cellular and physiological processes, and has been found to modulate the activity of ion channels and neurotransmitter transporters.
作用机制
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is expressed in a range of tissues, including the central nervous system, immune system, and endocrine system. The sigma-1 receptor is involved in a range of physiological processes, including pain perception, neuronal plasticity, and neuroprotection.
This compound has also been found to modulate the activity of the NMDA receptor, which is involved in learning and memory processes. This compound binds to a specific site on the NMDA receptor, known as the glycine site, and enhances the activity of the receptor.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of ion channels and neurotransmitter transporters, the induction of neuroprotection, and the inhibition of tumor cell proliferation. This compound has also been found to enhance the release of neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments, including its potency and selectivity for the sigma-1 receptor, its ability to modulate the activity of ion channels and neurotransmitter transporters, and its potential use as a drug discovery tool. However, this compound also has limitations, including its potential toxicity at high concentrations, and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, including the development of more potent and selective sigma-1 receptor agonists, the investigation of the role of this compound in neuroprotection and neurodegenerative diseases, and the exploration of the potential use of this compound in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, and to investigate its potential side effects and toxicity.
合成方法
N-(3,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylbenzylamine with 2-pyrimidinecarbonyl chloride in the presence of triethylamine and carbon disulfide. The resulting product is then treated with hydrazine hydrate to form this compound. Other methods of synthesis include the reaction of 3,4-dimethylbenzylamine with 2-pyrimidinecarboxylic acid, followed by treatment with thionyl chloride and hydrazine hydrate.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-4-5-15(12-14(13)2)20-17(23)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGMEXMKSKWCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)
![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)
![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)

![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)